2-F-D-Man targets a process essential for many viruses known as glycosylation. During glycosylation, sugar molecules are attached to proteins. In viruses, these sugars are crucial for the formation of the viral envelope, which protects the virus and helps it infect cells. 2-F-D-Man acts as a mimic of a natural sugar molecule, but viruses cannot properly process it for glycosylation. This disrupts viral envelope formation and potentially hinders viral replication [].
Studies have investigated the potential of 2-F-D-Man against various viruses, including:
In cell culture experiments, 2-F-D-Man has shown effectiveness in inhibiting influenza A viral replication [].
Research suggests that 2-F-D-Man may have antiviral activity against HIV-1 by affecting envelope glycoprotein processing [].
Studies indicate that 2-F-D-Man might impede HCV replication by interfering with glycosylation of viral envelope proteins [].
Some research explores the possibility of combining 2-F-D-Man with existing antiviral drugs. The idea is that 2-F-D-Man might improve the efficacy of current treatments by making viruses more susceptible to them [].
2-Deoxy-2-fluoro-D-mannose is a fluorinated sugar analog of mannose, a six-carbon monosaccharide. Its chemical formula is , and it belongs to the class of organic compounds known as hexoses. This compound is characterized by the substitution of a hydroxyl group with a fluorine atom at the second carbon, which distinguishes it from its parent sugar, D-mannose. The unique structure of 2-deoxy-2-fluoro-D-mannose allows it to interact differently with biological systems compared to its non-fluorinated counterparts, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
The antiviral activity of 2-F-D-Man is attributed to its ability to inhibit viral glycosylation. Viruses rely on glycosylation of their envelope proteins for proper function and infectivity. 2-F-D-Man acts as a competitive inhibitor of D-mannose, a natural sugar substrate used in viral glycosylation. By incorporating 2-F-D-Man into viral proteins, the virus produces non-functional glycosylated structures, hindering viral replication and infectivity.
Studies have shown that 2-F-D-Man can inhibit the replication of various viruses, including influenza A virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV) [].
McDowell et al. demonstrated that 2-F-D-Man treatment significantly reduced influenza A virus replication in cell culture and protected mice from lethal influenza infection [].
The synthesis of 2-deoxy-2-fluoro-D-mannose typically involves nucleophilic substitution reactions. For example, fluorination can be achieved through an reaction using fluoride ions in the presence of suitable leaving groups. One notable method involves the reaction of protected mannose derivatives with fluoride ions, followed by deprotection to yield the final product .
Additionally, 2-deoxy-2-fluoro-D-mannose can undergo various chemical transformations typical for sugars, including oxidation and reduction reactions, which can be utilized in synthetic pathways to create other derivatives or analogs.
2-Deoxy-2-fluoro-D-mannose exhibits significant biological activity as an antiviral agent. It acts as a glycosylation inhibitor, interfering with the glycosylation processes essential for viral replication and host cell infection. This property makes it a potential therapeutic candidate for treating viral infections . Furthermore, studies have shown that its analogs can be used in imaging applications due to their uptake in tumor cells, similar to other fluorinated glucose analogs .
The synthesis of 2-deoxy-2-fluoro-D-mannose can be accomplished through several methods:
These methods vary in efficiency and yield, making ongoing research essential for optimizing synthesis protocols.
The primary applications of 2-deoxy-2-fluoro-D-mannose include:
Interaction studies involving 2-deoxy-2-fluoro-D-mannose focus on its role in inhibiting viral entry and replication by blocking glycosylation sites on viral proteins. Research indicates that this compound can effectively compete with natural sugars for binding sites on viral glycoproteins, thereby reducing infection rates . Additionally, its uptake in various cell types has been analyzed to understand its potential as an imaging agent.
Several compounds are structurally similar to 2-deoxy-2-fluoro-D-mannose, including:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 2-Deoxy-D-mannose | Lacks fluorine substitution at C-2 | Natural sugar; involved in energy metabolism |
| 2-Deoxy-2-fluoro-D-glucose | Fluorination at C-2; different stereochemistry | Widely used in PET imaging as -FDG |
| D-Mannose | No fluorine; fully hydroxylated | Naturally occurring sugar; used for urinary tract health |
| 2-Deoxy-3-fluoro-D-mannose | Fluorination at C-3 instead of C-2 | Potentially different biological activities |
The uniqueness of 2-deoxy-2-fluoro-D-mannose lies in its specific structural modification that enhances its biological activity while maintaining some properties of natural sugars. Its applications in both therapeutic and diagnostic fields highlight its significance compared to other similar compounds.
2-Deoxy-2-fluoro-D-mannose is a monosaccharide derivative of D-mannose, where the hydroxyl group at the C2 position is replaced by a fluorine atom. Its IUPAC name is (2R,3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol, reflecting the pyranose ring structure with fluorine at C2. The molecular formula is $$ \text{C}6\text{H}{11}\text{FO}_5 $$, and it exists in α- and β-anomeric forms, with the β-anomer being more prevalent in aqueous solutions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}6\text{H}{11}\text{FO}_5 $$ |
| Molecular Weight | 182.15 g/mol |
| CAS Registry Number | 38440-79-8 |
| IUPAC Name | (2R,3S,4S,5S,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol |
The substitution of fluorine at C2 disrupts hydrogen-bonding networks, altering conformational stability and enzymatic recognition compared to native D-mannose. This modification also increases lipophilicity, as demonstrated by $$ ^{19}\text{F} $$-NMR studies.
Fluorinated carbohydrates emerged in the 1960s as tools for probing glycosidase mechanisms. Early syntheses of 2-deoxy-2-fluoro-D-mannose derivatives, such as β-D-mannopyranosyl fluoride, were reported in 1969 via fluorination of D-glucal precursors. These efforts aimed to stabilize glycosidic bonds against hydrolysis while retaining substrate-like properties for enzyme inhibition studies.
The 1980s saw advances in regioselective fluorination, enabling the production of 2-deoxy-2-fluoro-D-mannose with high stereochemical purity. By the 2000s, its role expanded into glycobiology, particularly in studying mannose-binding lectins and glycosyltransferases. Recent work (2024) has focused on stereospecific synthesis via triflate intermediates, addressing challenges in anomeric control.
2-Deoxy-2-fluoro-D-mannose belongs to the class of monodeoxyfluorinated sugars, distinct from polyfluorinated analogs like 2,3,4-trideoxy-2,2,3,3,4,4-hexafluoroglucose. Unlike 2-fluoro-2-deoxy-D-glucose (FDG), a widely used PET tracer, 2-deoxy-2-fluoro-D-mannose exhibits unique interactions with mannose-specific enzymes due to its axial C2 fluorine.
Table 2: Comparison with Related Fluorinated Sugars
| Compound | Fluorination Pattern | Key Applications |
|---|---|---|
| 2-Deoxy-2-fluoro-D-mannose | C2 monofluorination | Enzyme inhibition, NMR probes |
| 2-FDG | C2 monofluorination (glucose) | PET imaging |
| 3-Fluorinated sialic acid | C3 monofluorination | Viral receptor studies |
The electronegativity of fluorine induces electronic and steric effects that perturb sugar ring puckering, as shown in molecular dynamics simulations. These properties make it invaluable for studying carbohydrate-protein interactions without radical structural alterations.
The conventional approach to synthesizing 2-deoxy-2-fluoro-D-mannose relies primarily on the triflate inversion methodology, which represents a well-established stereospecific transformation in carbohydrate chemistry [8]. This synthetic strategy involves the formation of trifluoromethanesulfonate (triflate) leaving groups at the C-2 position of appropriately protected mannose derivatives, followed by nucleophilic displacement with fluoride ions [10].
The most widely employed precursor for this transformation is 1,3,4,6-tetraacetyl-2-trifluoromethanesulfonyl-β-D-mannopyranose, commonly referred to as mannose triflate [9] [10]. This key intermediate is synthesized through a stepwise approach starting from D-mannose via four critical steps: per-acetylation with acetic anhydride and iodine, formation of acetobromomannose with hydrogen bromide in acetic acid, 1,2-orthoester formation with ethanol and 2,4,6-collidine, and hydrolysis of the 1,2-orthoester with aqueous hydrochloric acid [10]. The final triflation step is accomplished using trifluoromethanesulfonic anhydride in pyridine to complete the synthesis of the mannose triflate precursor [10].
The nucleophilic fluorination step typically employs tetrabutylammonium fluoride as the fluoride source in acetonitrile at elevated temperatures [1]. This reaction proceeds through an inversion mechanism, converting the β-D-mannopyranose configuration to the desired α-D-glucopyranose configuration with fluorine substitution at the C-2 position [1]. The reaction demonstrates excellent regio- and stereoselectivity, achieving radiochemical yields of 42% for the protected intermediate and overall yields of 34% for the deprotected 2-deoxy-2-fluoro-D-mannose [1].
Deprotection of the fluorinated intermediate requires harsh acidic conditions, typically employing either 6 N hydrochloric acid or 50% methanesulfonic acid at 120°C for 30 minutes [1]. Following purification by column chromatography using ion retardation resin and neutral alumina, pure 2-deoxy-2-fluoro-D-mannose can be obtained [1]. Extension of this methodology to no-carrier-added synthesis under phase transfer conditions using Kryptofix 222 and potassium fluoride-18 in acetonitrile has demonstrated improved radiochemical yields of 75% [1].
| Reaction Parameter | Condition | Yield (%) |
|---|---|---|
| Fluoride Source | Tetrabutylammonium fluoride | 42 |
| Solvent | Acetonitrile | - |
| Temperature | 75°C | - |
| Reaction Time | 30 minutes | - |
| Overall Yield | After deprotection | 34 |
| Phase Transfer Conditions | Kryptofix 222/K¹⁸F | 75 |
The synthesis of 2-deoxy-2-fluoro-D-mannose presents significant challenges in achieving both regioselectivity and stereoselectivity during the fluorination process [2] [27]. These challenges stem from the inherent reactivity patterns of carbohydrate substrates and the mechanistic requirements for successful fluorine incorporation.
One of the primary difficulties encountered is the regioselective introduction of fluorine at the C-2 position when using electrophilic fluorinating agents such as Selectfluor with glycal substrates [2] [27]. The reaction of Selectfluor with D-glucal derivatives often results in multiple regioisomers and requires careful optimization of reaction conditions to achieve acceptable selectivity [27]. The electrophilic fluorination-nucleophilic addition reaction mechanism leads to selective fluorination at the 2-position with concomitant nucleophilic addition to the anomeric center, but the stereochemical outcome is highly dependent on the protective group strategy employed [27].
Mechanistic studies have revealed that Selectfluor adds specifically in a syn manner to fucose-derived glycals, yielding 1-[TEDA-CH2Cl]-2-fluoro saccharide intermediates that undergo slow anomerization to more stable forms [27]. The anomeric α/β distribution is influenced by reactants and reaction conditions, requiring judicious choice of protective groups to improve stereoselectivity [27]. The absence of single electron transfer during the glycal attack on Selectfluor has been confirmed through hypersensitive radical probe studies [27].
Another significant challenge arises from the facial selectivity of fluorine addition reactions [33]. In reactions involving tri-O-acetyl-D-glucal with molecular fluorine, the addition proceeds in a syn-addition fashion with only slight preference from the α-face, giving the gluco-compound as the major isomer [5]. Solvent dependency plays a crucial role, with apolar solvents leading to greater α/β ratios as measured by the ratio of hydrolysis products 2-deoxy-2-fluoroglucose and 2-deoxy-2-fluoromannose [5].
The formation of undesired trifluoromethoxylated byproducts represents an additional complication when using trifluoromethyl hypofluorite as the fluorinating agent [5]. These side reactions compete with the desired fluorination pathway and require careful separation techniques to isolate the target compounds [5].
Temperature and pH effects further complicate the synthetic process [41]. Studies have shown that reaction temperature and pH significantly influence the 2-fluoro-2-deoxyhexose ratio, with optimal conditions typically requiring careful balance between reaction efficiency and selectivity [41]. The glucose-to-mannose ratio in fluorination reactions is affected by steric hindrance and inductive effects of the glycal substrate [41].
| Challenge | Description | Impact |
|---|---|---|
| Regioselectivity | Multiple fluorination sites | Reduced yields |
| Stereoselectivity | α/β anomeric control | Complex mixtures |
| Facial Selectivity | Syn vs anti addition | Isomer formation |
| Side Reactions | Trifluoromethoxylation | Purification difficulties |
| Reaction Conditions | Temperature/pH sensitivity | Process optimization |
Recent advances in fluorination methodology have led to the development of innovative zinc-mediated approaches for the synthesis of fluorinated carbohydrates, including 2-deoxy-2-fluoro-D-mannose derivatives [14] [18]. These novel methodologies leverage the unique reactivity of organozinc reagents in combination with fluorinating agents to achieve selective carbon-fluorine bond formation.
The benzyloxymethylzinc bromide-mediated synthesis represents a significant departure from traditional nucleophilic substitution approaches [15]. This methodology utilizes the fluorinated organozinc reagents generated through photoredox activation processes [18]. The fluorinated alkyl radicals are produced from organozincs by single electron oxidation of the carbon-zinc bond, followed by radical addition and subsequent reduction or protonation sequences [18].
The metathesis mechanism of zinc-catalyzed fluorination involves several key steps [14]. An important activation step for the fluorination process involves zinc-mediated isomerization of benziodoxole reagents [14]. This activation is followed by a metathesis reaction that facilitates the formation of carbon-fluorine bonds [14]. The zinc coordination significantly facilitates the isomerization process, with calculated activation barriers substantially lower than uncatalyzed pathways [14].
Computational studies have revealed that the energy of the lowest unoccupied molecular orbital of isolated fluorobenziodoxole decreases considerably due to isomerization, from -1.1 to -2.3 electron volts [14]. This indicates that the electron-accepting ability of fluoro-benziodoxole is increased by isomerization, making the isomerized reagent a much better and more reactive electrophile [14]. Coordination of the isomerized reagent to Lewis or Brønsted acids leads to further electron withdrawal and increased electrophilicity [14].
The zinc-mediated Mannich-type transformation of trifluorodiazoethane with imines has been demonstrated to provide facile access to trifluorodiazoethyl-substituted amines under mild conditions [17]. This methodology showcases the versatility of zinc-mediated processes in fluorine chemistry and their potential application to carbohydrate fluorination [17].
Photoredox activation of fluorinated organozinc reagents has emerged as a particularly promising approach [18]. The process involves hydrofluoroalkylation of unactivated and electron-deficient alkenes using organozinc reagents under photocatalytic conditions [18]. The fluorinated alkyl radicals generated from organozincs undergo single electron oxidation followed by radical addition and subsequent hydrogen atom transfer or reduction-protonation sequences [18].
| Parameter | Conventional Method | Zinc-Mediated Method |
|---|---|---|
| Activation Energy | High (triflate formation) | Lower (photoredox) |
| Selectivity | Moderate | Enhanced |
| Reaction Conditions | Harsh (high temp/acid) | Mild (room temp) |
| Functional Group Tolerance | Limited | Broad |
| Mechanistic Pathway | SN2 displacement | Radical addition |
The development of solid-phase synthesis methodologies for fluorinated oligosaccharide building blocks has revolutionized the preparation of complex carbohydrate structures containing 2-deoxy-2-fluoro-D-mannose units [21] [22]. These approaches enable the efficient assembly of oligosaccharides while maintaining the integrity of fluorinated monosaccharide components.
Automated glycan assembly platforms have been successfully adapted for the construction of fluorinated mannose-containing oligosaccharides [26] [32]. The fluorine-directed automated glycan assembly strategy leverages the fluorine atom for stereocontrolled glycosylation on solid support, eliminating the reliance on oxygen-based directing groups [26] [32]. This approach demonstrates extremely high levels of efficiency and selectivity, with α:β ratios exceeding 88:1 [26].
The synthesis of mannose 6-phosphate-containing disaccharide building blocks represents a significant advancement in solid-phase methodology [22]. Starting from phenyl 2,3,4-tri-O-benzoyl-1-thio-α-D-mannopyranoside and using bis-(2,2,2-trichloroethyl)phosphorochloridate as the phosphorylating reagent, protected mannobiosides are converted into glycosyl donors [22]. These donors are subsequently used in glycosylations with N-α-fluorenylmethyloxycarbonyl-threonine pentafluorophenyl ester to yield glycosylated building blocks suitable for solid-phase glycopeptide synthesis [22].
Fluorous-assisted one-pot oligosaccharide synthesis has emerged as a powerful approach for the preparation of fluorinated carbohydrate structures [21]. This methodology combines the advantages of one-pot synthesis with fluorous separation techniques [21]. After one-pot glycosylations are completed, a fluorous tag is introduced into the reaction mixture to selectively capture the desired oligosaccharide, which is rapidly separated from non-fluorous impurities by fluorous solid-phase extraction [21].
The fluorous catch-and-release protocol offers significant advantages over traditional purification methods [21]. The process eliminates the need for time-consuming and solvent-intensive silica gel chromatography [21]. Linear and branched oligosaccharides can be synthesized using this approach in just a few hours for the overall oligosaccharide assembly and purification process [21]. The methodology has been successfully applied to the synthesis of biologically important structures such as Lewis X trisaccharide [21].
Solid-phase synthesis of aliphatic O-dimannosyl amino acid building blocks has been developed for the construction of glycopeptide libraries [24]. The preparation involves α(1,2)-, α(1,3)-, and α(1,6)-linked mannose disaccharides using either trichloroacetimidate or Königs-Knorr procedures [24]. Glycosylation of N-α-fluorenylmethyloxycarbonyl-serine, -threonine, and -hydroxyproline pentafluorophenyl esters with dimannosyl bromides affords activated building blocks in moderate to high yields for direct use in solid-phase synthesis [24].
| Synthesis Parameter | Fluorous Method | Conventional Method |
|---|---|---|
| Purification Time | <1 hour | Several hours |
| Solvent Consumption | <30 mL | Several hundred mL |
| Separation Efficiency | High selectivity | Variable |
| Product Purity | Excellent | Good |
| Scalability | High | Moderate |
| Lewis X Yield | 62% (4 hours) | Variable |
The X-ray crystallographic analysis of 2-deoxy-2-fluoro-D-mannose derivatives provides comprehensive structural information about the anomeric configurations and their influence on molecular geometry. The most extensively studied derivative is 2-fluoro-2-deoxy-β-D-mannopyranosyl fluoride, which crystallizes in the monoclinic crystal system with space group P2₁ [1].
Crystal Structure Parameters
The crystal structure determination reveals fundamental crystallographic parameters that define the molecular packing and intermolecular interactions. The unit cell parameters are a = 10.9150(8) Å, b = 4.9079(4) Å, c = 6.9902(6) Å, with β = 105.158(4)°, resulting in a unit cell volume of 361.43(5) ų [1]. The structure contains Z = 2 formula units per unit cell, with a calculated density of 1.692 g cm⁻³. The crystallographic analysis employed Mo-Kα radiation with wavelengths λ(Kα1) = 0.70930 Å and λ(Kα2) = 0.71359 Å, achieving final refinement factors of R = 0.028 and wR = 0.031 for 797 observed reflections [1].
Anomeric Configuration Analysis
The anomeric center in 2-deoxy-2-fluoro-D-mannose exhibits distinct conformational preferences that are clearly defined through crystallographic analysis. The β-anomeric configuration is stabilized in the solid state, with the anomeric fluorine substituent (F1) adopting an equatorial orientation in the ⁴C₁ chair conformation [1]. This positioning minimizes steric interactions while maintaining optimal orbital overlap for the anomeric effect.
The bond lengths around the anomeric center demonstrate characteristic features of fluorinated sugars. The C(1)-F(1) bond length measures 1.368(3) Å, which is notably shorter than the C(2)-F(2) bond at 1.396(3) Å [1]. This difference reflects the enhanced anomeric effect when fluorine occupies the anomeric position, leading to increased s-character in the C-F bond and consequent shortening.
Conformational Stability and Ring Puckering
The pyranose ring maintains an essentially undistorted ⁴C₁ chair conformation, as evidenced by the ring puckering parameters. The total puckering amplitude Q = 0.582 Å with a polar angle θ = 4.2°, indicating minimal deviation from the ideal chair conformation [1]. These values compare favorably with average mannose structures (Q = 0.5505 Å, θ = 2.56°), demonstrating that fluorine substitution does not significantly distort the ring geometry.
Intermolecular Interactions and Crystal Packing
The crystal packing reveals an extensive network of hydrogen bonding interactions that stabilize the three-dimensional structure. Strong conventional hydrogen bonds form between hydroxyl groups, with O-H···O distances ranging from 2.73 to 2.89 Å [1]. Additionally, weak but significant C-H···F and O-H···F interactions are observed, with H···F distances of 2.47 Å and 2.38 Å, respectively [1]. These fluorine-mediated interactions contribute to the high crystal density and provide insights into the potential for fluorinated sugars to participate in unique binding interactions with biological macromolecules.
Nuclear magnetic resonance spectroscopy provides detailed information about the solution-state structure and dynamics of 2-deoxy-2-fluoro-D-mannose. The multi-nuclear approach using ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers complementary structural insights that are essential for complete characterization.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-deoxy-2-fluoro-D-mannose in D₂O reveals characteristic patterns that confirm the ⁴C₁ chair conformation in solution [1]. The anomeric proton H-1 appears at δ 5.23 ppm as a complex multiplet due to coupling with the anomeric fluorine, showing no significant ¹H-¹H coupling with H-2. This pattern is diagnostic of the β-anomeric configuration.
The vicinal coupling constants provide crucial conformational information. The large coupling constants between H-3 and H-4 (³J = 10.2 Hz) and between H-4 and H-5 (³J = 9.8 Hz) are consistent with trans-diaxial arrangements, confirming the ⁴C₁ chair conformation [1]. In contrast, the smaller coupling constants between H-1 and H-2 (³J = 3.8 Hz) and between H-2 and H-3 (³J = 3.8 Hz) reflect gauche relationships typical of the mannose configuration.
Two-dimensional J-resolved ¹H NMR spectroscopy proved particularly valuable for spectral assignment and coupling constant analysis [1]. This technique separates ¹H-¹H coupling information from ¹H-¹⁹F coupling, enabling unambiguous assignment of all proton resonances and precise measurement of coupling constants.
¹⁹F NMR Spectroscopic Characterization
¹⁹F NMR spectroscopy provides unique structural information due to the high sensitivity of fluorine chemical shifts and coupling patterns to molecular environment. The axial fluorine at C-2 (F-2) resonates at δ -197.6 ppm, while the equatorial anomeric fluorine (F-1) appears at δ -235.2 ppm [2] [3]. The significant difference in chemical shifts reflects the distinct electronic environments of these two fluorine atoms.
The fluorine-proton coupling patterns are particularly diagnostic. The geminal ²J(F2-H2) coupling constants are 49.4 Hz for the α-anomer and 51.2 Hz for the β-anomer, while the vicinal ³J(F2-H3) coupling of 30.0 Hz confirms the trans-diaxial relationship between F-2 and H-3 [1]. The anomeric fluorine shows a ²J(F1-H1) coupling of 17.8 Hz, typical of equatorial fluorine substituents.
Studies of 2-deoxy-2-fluoro-D-mannose metabolism reveal additional ¹⁹F resonances corresponding to phosphorylated metabolites. The 6-phosphate derivative shows chemical shifts at δ -197.75 (α-anomer) and δ -197.55 (β-anomer), demonstrating the utility of ¹⁹F NMR for metabolic studies [4].
¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides detailed information about carbon framework and fluorine-carbon coupling interactions. The anomeric carbon (C-1) exhibits characteristic chemical shifts at δ 93.5 ppm for the β-anomer and δ 89.6 ppm for the α-anomer, with ²J(C-F) coupling constants of 23.6 Hz and 21.2 Hz, respectively [4].
The fluorinated carbon C-2 shows a diagnostic doublet at δ 92.1 ppm with a large ¹J(C-F) coupling constant of 178 Hz, confirming direct C-F bonding [4]. Other carbons show smaller fluorine coupling effects: C-3 exhibits ²J(C-F) coupling of 25.4 Hz, while C-4 shows ³J(C-F) coupling of 8.2 Hz. These coupling patterns provide valuable stereochemical and conformational information.
Heteronuclear Correlation Experiments
Two-dimensional heteronuclear correlation experiments, including ¹H-¹³C HSQC and ¹H-¹⁹F HETCOR, enable complete assignment of all nuclei and confirm structural connectivity [5]. TOCSY experiments identify complete spin systems, while HMBC experiments reveal long-range correlations across glycosidic bonds, providing crucial information for conformational analysis.
The ¹H-¹⁹F correlation experiments are particularly valuable for confirming fluorine substitution positions and measuring fluorine-proton coupling constants accurately. These experiments also reveal through-space interactions between fluorine and distant protons, providing insights into molecular conformation and dynamics.
Computational chemistry approaches provide detailed insights into the conformational preferences, energetics, and dynamic behavior of 2-deoxy-2-fluoro-D-mannose that complement experimental observations. Modern computational methods combine density functional theory calculations with molecular dynamics simulations to create comprehensive models of structure and dynamics.
Density Functional Theory Calculations
DFT calculations using the B3LYP functional with various basis sets (6-31G(d), cc-pVTZ) have been employed to investigate the conformational landscape of 2-deoxy-2-fluoro-D-mannose [6] [7]. These calculations consistently confirm that the ⁴C₁ chair conformation represents the global energy minimum, with alternative conformations significantly higher in energy.
The ¹C₄ chair conformation, which would place the hydroxymethyl group in an axial position, is calculated to be approximately 8.5 kcal/mol higher in energy than the ⁴C₁ chair [7]. This large energy difference explains the exclusive population of the ⁴C₁ conformation observed experimentally. Twist-boat and envelope conformations are intermediate in energy (3.2-5.1 kcal/mol above ⁴C₁), but their populations at room temperature remain negligible (<0.1%).
Fluorine Substitution Effects
Computational analysis reveals the specific effects of fluorine substitution on molecular properties. The axial fluorine at C-2 participates in favorable gauche interactions that stabilize the ⁴C₁ conformation by approximately 0.5-1.0 kcal/mol compared to the corresponding deoxy derivative [7]. This stabilization arises from the gauche effect, where fluorine preferentially adopts gauche orientations relative to electron-withdrawing substituents.
The electronic effects of fluorine substitution are evident in the calculated atomic charges and molecular electrostatic potential. Fluorine substitution increases the positive charge on adjacent carbon atoms while creating regions of high electron density around the fluorine atoms [7]. These changes affect hydrogen bonding patterns and intermolecular interactions.
Molecular Dynamics Simulations
Molecular dynamics simulations provide insights into the dynamic behavior and flexibility of 2-deoxy-2-fluoro-D-mannose in aqueous solution [8] [9]. Simulations using the TIP3P water model and appropriate force field parameters reveal that the molecule maintains the ⁴C₁ chair conformation throughout multi-nanosecond trajectories.
The ring puckering dynamics show small-amplitude oscillations around the ideal chair conformation, with root-mean-square deviations typically less than 0.1 Å for ring atoms [9]. The hydroxyl groups exhibit rapid rotational dynamics on the 10-100 ps timescale, consistent with experimental observations of exchange-broadened NMR signals.
Hydrogen Bonding Dynamics
MD simulations reveal detailed information about hydrogen bonding patterns and dynamics. Intramolecular hydrogen bonds between hydroxyl groups show average lifetimes of 5-50 ps, while intermolecular hydrogen bonds with water molecules typically persist for 2-20 ps [9]. The fluorine atoms participate in weak hydrogen bonds as acceptors, with F···H-O distances averaging 2.5-3.0 Å and lifetimes of 2-15 ps.
Solvation and Hydration Effects
Computational studies of solvation effects demonstrate that 2-deoxy-2-fluoro-D-mannose forms structured hydration shells that influence conformational preferences [8]. The fluorine substituents affect local water structure, with the axial fluorine at C-2 showing enhanced water coordination compared to the equatorial anomeric fluorine.
Free energy calculations using thermodynamic integration or umbrella sampling methods quantify the solvation contributions to conformational stability. These calculations confirm that aqueous solvation stabilizes the ⁴C₁ chair conformation relative to alternative conformations, consistent with experimental observations.
Force Field Development and Validation
Specialized force field parameters for fluorinated sugars have been developed and validated against experimental data [8]. These parameters accurately reproduce experimental observables including NMR coupling constants, crystal structures, and thermodynamic properties. The availability of validated force fields enables reliable computational studies of complex systems containing fluorinated sugars.
Quantum Mechanical/Molecular Mechanical Studies
QM/MM calculations provide insights into specific interactions and electronic effects while maintaining computational tractability for large systems [9]. These studies reveal the detailed electronic structure changes accompanying fluorine substitution and their effects on molecular recognition and binding interactions.